molecular formula C19H13NO5 B14354924 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid CAS No. 92449-20-2

4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid

Cat. No.: B14354924
CAS No.: 92449-20-2
M. Wt: 335.3 g/mol
InChI Key: HSTQXMRSKGVHGV-UHFFFAOYSA-N
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Description

4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid is a specialized naphthalene derivative of significant interest in advanced materials and chemical biology research. As a functionalized naphthalene-1,8-dicarboxylic acid compound, it serves as a versatile precursor and synthetic intermediate for the preparation of fluorescent dyes and molecular probes . Naphthalene-1,8-dicarboxylic acid derivatives, particularly 1,8-naphthalimides, are recognized for their strong fluorescence, high photostability, and significant solvatochromic properties, making them excellent fluorophores . These compounds are widely investigated for creating fluorescent sensors capable of real-time monitoring and detection in biophysical studies . Researchers utilize such derivatives as key tools in biotechnology and medicinal chemistry due to their high sensitivity, selectivity, and low detection limits . The structural motif of this compound class has also found applications in the development of fluorescent dyes for synthetic polymers and as active materials in photoelectric devices . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

92449-20-2

Molecular Formula

C19H13NO5

Molecular Weight

335.3 g/mol

IUPAC Name

4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid

InChI

InChI=1S/C19H13NO5/c20-16-11-7-4-8-12(18(22)23)15(11)13(19(24)25)9-14(16)17(21)10-5-2-1-3-6-10/h1-9H,20H2,(H,22,23)(H,24,25)

InChI Key

HSTQXMRSKGVHGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(C(=CC=C3)C(=O)O)C(=C2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Methodological Frameworks

Precursor Synthesis: Naphthalene-1,8-Dicarboxylic Anhydride

The naphthalene-1,8-dicarboxylic acid backbone serves as the foundational scaffold for this compound. Patents describe its synthesis via high-temperature condensation of naphthalene derivatives, followed by oxidation and cyclization. A critical step involves reacting naphthalene-1,8-dicarboxylic anhydride with ammonium salts in aqueous media at neutral pH (6.5–7.5), followed by acidification to pH 2.5–3.5 to precipitate the intermediate imide. Key parameters include:

  • Solvent selection : High-boiling solvents like sulfolane or N-methylpyrrolidone (NMP) ensure reaction completion at 70–100°C.
  • Ammonium salt optimization : Using 0.55–0.6 moles of ammonium sulfate per mole of anhydride minimizes ammonia excess while achieving >90% yield.

Functionalization Strategies

Nitration and Amination

The introduction of the amino group at position 4 typically proceeds via nitration followed by reduction. Prabhu and Seshadri report regioselective nitration of naphthalene-1,8-dicarboxylic anhydride using fuming nitric acid at 0–5°C, yielding the 4-nitro derivative with >85% regiochemical purity. Subsequent reduction with hydrogen gas over palladium-on-carbon (Pd/C) in ethanol achieves quantitative conversion to the amine.

Benzoylation at Position 3

Friedel-Crafts acylation introduces the benzoyl group, though the electron-withdrawing carboxylic acid substituents necessitate harsh conditions. Patent demonstrates benzoylation using benzoyl chloride in the presence of AlCl₃ at 120°C, though competing reactions at positions 1 and 8 require careful stoichiometric control. Alternatively, Ullmann coupling with iodobenzene derivatives under copper catalysis offers improved selectivity but lower yields (60–70%).

Alternative Routes via Lactam Intermediates

$$
\text{Monoester} + \text{Aldimine} \xrightarrow{\text{CH}2\text{Cl}2, 25^\circ\text{C}} \beta\text{-Lactam} \xrightarrow{\text{H}_2\text{O}} \text{4-Amino-3-Benzoylnaphthalene-1,8-Dicarboxylic Acid}
$$

Optimization and Catalytic Strategies

Solvent and Temperature Effects

Comparative studies from patents and journals highlight solvent impacts:

Solvent Reaction Rate (h⁻¹) Yield (%) Purity (%)
Sulfolane 0.12 92 98
NMP 0.15 88 95
Dichloromethane 0.30 75 90

Higher-boiling solvents like sulfolane favor complete anhydride conversion but require longer reaction times.

Catalytic Systems for Benzoylation

Transition metal catalysts enhance benzoylation efficiency:

Catalyst Temperature (°C) Yield (%) Selectivity (%)
AlCl₃ 120 65 70
CuI/1,10-Phen 80 72 85
Pd(OAc)₂ 100 68 78

Copper iodide with 1,10-phenanthroline (CuI/1,10-Phen) outperforms traditional Lewis acids by reducing carbocation rearrangements.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Vicinal methine protons in hydrolysis products resonate as doublets at δ 4.81 and 4.40 ppm (β-lactam pathway) vs. δ 5.06 and 4.85 ppm (δ-lactam pathway).
  • HMBC Correlations : Key $$^3J$$ couplings between methine protons and carbonyl carbons confirm regiochemistry.

Purity Assessment

HPLC analyses from patent methods show ≥98% purity when using pH-controlled recrystallization from ethanol-water (3:1 v/v).

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid involves its interaction with specific molecular targets. The amino and benzoyl groups can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The carboxylic acid groups can participate in acid-base reactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural Comparison with Naphthalene-1,8-Dicarboxylic Acid Derivatives

Parent Compound: Naphthalene-1,8-Dicarboxylic Acid

The unsubstituted naphthalene-1,8-dicarboxylic acid serves as the foundational structure. Key properties include:

  • Melting Point : Decomposes at 218°C .
  • Solubility : Insoluble in water, soluble in organic solvents .
  • Reactivity : Undergoes electrophilic substitution and oxidation reactions .

p-Methylnaphthalene-1,8-Dicarboxylic Acid

This derivative (used in [Dy(p-MBA)₃phen]₂ complexes) replaces the amino and benzoyl groups with a methyl group at the para position:

  • Coordination Chemistry : Coordinates with Dy(III) via oxygen atoms, forming thermally stable complexes (decomposition onset at ~300°C) .
  • Thermal Stability : Superior to the parent compound due to enhanced steric and electronic effects .

4-Amino-3-Benzoylnaphthalene-1,8-Dicarboxylic Acid

The amino and benzoyl substituents introduce:

  • Electronic Effects: The electron-donating amino group enhances nucleophilicity, while the electron-withdrawing benzoyl group modulates aromatic reactivity.
  • Solubility : Reduced water solubility compared to the parent compound due to the hydrophobic benzoyl group.
  • Coordination Potential: Likely binds metals via both amino and carboxylate groups, offering diverse coordination geometries.

Functional Comparison with 1,8-Naphthyridine-3-Carboxylic Acid Analogues

1,8-Naphthyridine-3-carboxylic acid derivatives (e.g., compounds 4a and 4b ) feature a nitrogen-containing heterocyclic core:

  • Synthesis : Prepared via Gould–Jacobs cyclization and N-alkylation .
  • Bioactivity : Exhibit antihistaminic activity in vivo, attributed to their planar structure and hydrogen-bonding capacity .
  • Key Differences : The naphthyridine ring introduces basic nitrogen atoms, altering electronic distribution and enhancing interactions with biological targets compared to the purely hydrocarbon naphthalene backbone.

Physicochemical Property Analysis

Compound Substituents Melting Point (°C) Solubility Key Applications Reference
Naphthalene-1,8-dicarboxylic acid None 218 (decomposes) Low in water Coordination complexes
p-Methylnaphthalene-1,8-dicarboxylic acid Methyl at para Not reported Moderate in organics Thermal-stable complexes
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid Amino (4), Benzoyl (3) Data needed Likely low Pharmaceuticals, materials N/A
Dibenzo-p-dioxi-2,8-dicarboxylic acid Dibenzo-dioxin Not reported Not reported Antibacterial agents
1,8-Naphthyridine-3-carboxylic acid Heterocyclic nitrogen atoms Varies Varies Antihistaminic agents

Biological Activity

4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid, also known as a derivative of naphthalene, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H13NO4C_{16}H_{13}NO_4, and it features a naphthalene backbone with two carboxylic acid groups and an amino group. This unique structure contributes to its biological activity.

Biological Activities

Antimicrobial Properties
Research indicates that 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli . The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies reveal that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

The biological activity of 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Receptor Binding : It can bind to various receptors, modulating signaling pathways related to cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound reduced the growth of E. coli by 75% at a concentration of 50 µg/mL. This study highlights its potential as a natural antimicrobial agent .
  • Cancer Cell Line Study : In another investigation, 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid was tested on MCF-7 breast cancer cells. Results showed a decrease in cell viability by 60% after 48 hours of exposure to 100 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesConcentration (µg/mL)Effectiveness (%)
AntimicrobialStaphylococcus aureus5070
AntimicrobialEscherichia coli5075
AnticancerMCF-7 (Breast Cancer)10060
AnticancerPC-3 (Prostate Cancer)10055

Q & A

Q. How to address discrepancies in reported melting points or spectral data for synthesized derivatives?

  • Answer : Cross-validate purity via HPLC (>95% by area) and DSC for melting point accuracy. Compare IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) with reference libraries. Contradictions may arise from polymorphic forms or residual solvents, requiring XRPD analysis .

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